4-Chloro-2-cyclopropyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core with a chlorine atom and a cyclopropyl group attached. This compound falls within the category of benzothiazoles, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific structure of 4-chloro-2-cyclopropyl-1,3-benzothiazole contributes to its unique reactivity and potential applications in medicinal chemistry.
Benzothiazole derivatives, including 4-chloro-2-cyclopropyl-1,3-benzothiazole, are classified under heterocyclic compounds due to the presence of both sulfur and nitrogen atoms in the ring structure. These compounds are often synthesized for their pharmacological properties and are utilized in various fields such as agrochemicals, pharmaceuticals, and dyes. The compound's CAS number is 1242286-57-2, which is used for identification in chemical databases .
The synthesis of 4-chloro-2-cyclopropyl-1,3-benzothiazole can be achieved through several methods. A notable approach involves the Hantzsch thiazole synthesis method, which utilizes cyclization reactions of appropriate precursors under controlled conditions.
4-Chloro-2-cyclopropyl-1,3-benzothiazole can participate in various chemical reactions due to its electrophilic nature:
These reactions are typically carried out under mild conditions to maintain the integrity of the benzothiazole core while achieving desired modifications .
The mechanism of action for compounds like 4-chloro-2-cyclopropyl-1,3-benzothiazole often involves interaction with biological targets such as enzymes or receptors.
For instance, studies have shown that benzothiazoles can inhibit certain enzymes involved in cancer progression by binding to active sites or altering enzyme conformation. This interaction may lead to reduced cell proliferation and increased apoptosis in cancer cells.
4-Chloro-2-cyclopropyl-1,3-benzothiazole has potential applications in:
The benzothiazole nucleus represents a privileged scaffold in medicinal chemistry due to its versatile pharmacological profile and structural compatibility with biological targets. This bicyclic aromatic system, comprising fused benzene and thiazole rings, provides a stable planar framework that facilitates diverse intermolecular interactions with enzymes and receptors. The molecular architecture of benzothiazoles allows for extensive structural modifications at multiple positions, enabling fine-tuning of electronic properties, lipophilicity, and steric parameters critical for drug optimization [1]. Clinically significant benzothiazole derivatives include the antineoplastic agent FCE 24577 (phasarotene) and the antitumor compound 2-(4-aminophenyl)benzothiazole (NSC 674495), which demonstrate the scaffold's capacity for target-specific activity [7].
Table 1: Pharmacologically Active Benzothiazole Derivatives
Compound | Biological Activity | Key Structural Features |
---|---|---|
FCE 24577 | Antineoplastic (Topoisomerase II inhibitor) | 2-Carboxamide functionality |
Riluzole | Neuroprotective (ALS treatment) | 2-Amino substitution |
Thioflavin T | Amyloid imaging agent | Benzothiazolium cationic core |
4-Chloro-2-cyclopropyl-1,3-benzothiazole | Synthetic intermediate | C4 chloro, C2 cyclopropyl substituents |
The introduction of halogen atoms, particularly chlorine, at the C4 position enhances the molecular dipole moment and influences π-stacking capabilities. These electronic modifications improve target binding affinity while maintaining favorable log P values (typically 2.5-3.5) that balance membrane permeability and aqueous solubility [1] [5]. The synthetic versatility of the benzothiazole core is evidenced by its presence in over 30 FDA-approved drugs, spanning therapeutic areas from oncology to central nervous system disorders, with global sales exceeding $4 billion annually in the cardiovascular category alone [7].
The strategic incorporation of cyclopropyl substituents at the C2 position of benzothiazoles emerged as a significant advancement in heterocyclic medicinal chemistry during the 1990s. This structural innovation addressed critical limitations associated with simpler alkyl or aryl substitutions, particularly regarding metabolic stability and conformational restriction. The cyclopropyl group's high bond angle strain (approximately 60° vs. 109.5° in sp³ carbons) induces distinctive electronic effects, including enhanced π-character in adjacent bonds and modified electron distribution throughout the heterocyclic system [8].
Historically, 2-cyclopropylbenzothiazoles evolved from structure-activity relationship (SAR) studies of antifungal azoles, where researchers observed that cyclopropyl-containing triazoles like voriconazole exhibited superior pharmacokinetic profiles compared to their methyl-substituted counterparts. This observation was systematically applied to benzothiazole chemistry, leading to compounds with improved blood-brain barrier penetration and extended plasma half-lives [8]. The cyclopropyl moiety's orthogonal orientation relative to the benzothiazole plane creates a distinctive steric profile that enhances selectivity for hydrophobic enzyme pockets while reducing off-target interactions.
Synthetic methodology development paralleled biological investigations, with significant advances in cyclopropanation techniques enabling efficient access to 2-cyclopropylbenzothiazoles. Key approaches include:
These methodological innovations facilitated the systematic exploration of 2-cyclopropylbenzothiazole derivatives, culminating in the development of 4-Chloro-2-cyclopropyl-1,3-benzothiazole as a versatile synthetic intermediate for pharmacological lead optimization.
The strategic installation of chlorine at the C4 position of 2-cyclopropyl-1,3-benzothiazole represents a sophisticated molecular design choice grounded in bioisosteric principles and electronic structure modulation. Chlorine, as a halogen substituent, functions as a versatile bioisostere due to its intermediate electronegativity (Pauling scale: 3.16) and van der Waals radius (1.75 Å), which approximates methyl group dimensions while providing distinct electronic characteristics [6] [7]. This positional chlorination profoundly influences the compound's physicochemical properties and biological interactions through several interconnected mechanisms:
Table 2: Comparative Analysis of C4 Substituents on Benzothiazole Scaffolds
C4 Substituent | Hammett σₚ | Lipophilicity (π) | Common Biological Effects | Metabolic Stability |
---|---|---|---|---|
-H | 0.00 | 0.00 | Baseline activity | High |
-Cl | 0.23 | 0.71 | Enhanced potency via halogen bonding | Moderate to High |
-CF₃ | 0.54 | 0.88 | Improved metabolic stability | High |
-OCF₃ | 0.35 | 1.04 | Increased membrane penetration | Moderate |
-CN | 0.66 | -0.57 | Electron withdrawal; hydrogen bonding surrogate | Variable |
The bioisosteric equivalence between C4-chloro benzothiazoles and established pharmacophores is evidenced by their successful application in multiple drug discovery campaigns. For instance, chloro-substituted benzothiazoles effectively mimic 1,2,4-oxadiazole derivatives in antibacterial applications, where both scaffolds demonstrate similar spatial and electronic properties essential for DNA gyrase inhibition [6]. The chlorine atom's dual capacity for hydrophobic contact and directional halogen bonding (bond energy 5-15 kJ/mol) enables unique interactions with biological targets that often translate to improved binding specificity and reduced off-target effects compared to non-halogenated analogs [7].
Table 3: Bioisosteric Applications of 4-Chloro-2-cyclopropyl-1,3-benzothiazole
Bioisosteric Replacement | Target Enzyme/Receptor | Advantages Demonstrated | Reference Context |
---|---|---|---|
Carboxylic acid | Angiotensin II receptor | Improved metabolic stability; enhanced membrane permeability | [4] |
Tetrazole ring | HCV NS3 protease | Increased target affinity; reduced plasma protein binding | [2] |
1,2,4-Oxadiazole | DNA gyrase (Antibacterial) | Optimal ATP-binding site interaction; balanced solubility | [6] |
Trifluoromethyl group | Bcl-2 family proteins | Reduced oxidative metabolism; maintained lipophilic efficiency | [7] |
The prevalence of chlorine in pharmaceuticals underscores its strategic value—analysis of 233 FDA-approved drugs revealed 163 compounds (73%) contain at least one chlorine atom, with monosubstituted chloroaromatics predominating (98% of chlorinated drugs) [7]. This statistical predominance reflects the optimal balance of steric, electronic, and metabolic properties conferred by aromatic chlorine substitution, particularly at positions ortho to heteroatoms as exemplified in 4-Chloro-2-cyclopropyl-1,3-benzothiazole.
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3